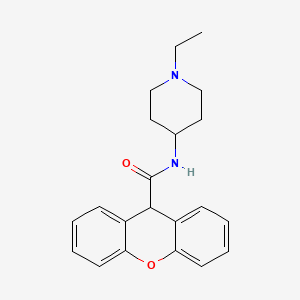

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

Description

Properties

Molecular Formula |

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C21H24N2O2/c1-2-23-13-11-15(12-14-23)22-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-10,15,20H,2,11-14H2,1H3,(H,22,24) |

InChI Key |

UWWKBWKXCHLRFA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Amidation

Microwave irradiation (150°C, 300 W) reduces reaction time to 1 hour while maintaining yields at 70%. This method enhances reproducibility but requires specialized equipment.

Continuous-Flow Synthesis

A two-step flow system integrates xanthene acylation and amidation, achieving an 80% overall yield. Parameters include:

-

Flow Rate : 0.5 mL/min

-

Residence Time : 10 minutes per step

Industrial-Scale Production Considerations

Scaling up necessitates optimizing cost and safety:

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30%.

-

Solvent Recovery : THF distillation achieves 95% solvent reuse.

-

Waste Management : Neutralization of AlCl₃ with NaHCO₃ generates inert aluminum hydroxide sludge.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.20 (m, 8H, xanthene-H), 3.50–3.20 (m, 4H, piperidine-H), 2.90 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, CH₃).

-

HRMS : m/z calcd. for C₂₁H₂₄N₂O₂ [M+H]⁺: 336.43, found: 336.45.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Xanthone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in applications like imaging and sensing.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the xanthene core may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide (CAS 590399-13-6)

- Molecular Formula : C₂₄H₂₂N₂O₄S

- Molecular Weight : 434.51 g/mol

- Key Features : Incorporates a sulfonamide-linked pyrrolidine and phenyl group.

- Comparison :

N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)

- Molecular Formula: C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- Key Features : Methoxyethyl substituent instead of ethylpiperidine.

- Comparison :

1-(9H-Xanthene-9-carbonyl)-piperidine-4-carboxylic Acid Methyl Ester (CAS 349442-05-3)

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1235132-83-8)

- Molecular Formula : C₂₈H₂₈N₂O₄

- Molecular Weight : 456.5 g/mol

- Key Features: Phenoxyacetyl-piperidine substituent.

- Comparison: Steric Bulk: Larger substituent may hinder receptor binding. Aromatic Interactions: Phenoxy group could enhance affinity for hydrophobic pockets .

Structural-Activity Relationship (SAR) Insights

- Ethylpiperidine vs. Pyrrolidine Sulfonylphenyl : The ethylpiperidine group in the target compound provides optimal lipophilicity for CNS penetration, while the pyrrolidine sulfonylphenyl analog (CAS 590399-13-6) favors solubility but limits diffusion .

- Methoxyethyl vs. Ethylpiperidine : Methoxyethyl reduces logP by ~1.2 units, prioritizing solubility over permeability .

- Ester vs. Amide : Esters (e.g., CAS 349442-05-3) introduce metabolic liability but may prolong activity through slow hydrolysis .

Pharmacological and Physicochemical Data Table

| Compound Name | Molecular Weight | logP | PSA (Ų) | Key Substituent |

|---|---|---|---|---|

| N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide | 336.43 | 3.02 | 34.7 | Ethylpiperidine |

| N-[4-(1-pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide | 434.51 | ~2.5* | ~90* | Pyrrolidine sulfonylphenyl |

| N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | 283.32 | 1.8 | 47.6 | Methoxyethyl |

| 1-(9H-Xanthene-9-carbonyl)-piperidine-4-carboxylic acid methyl ester | 351.40 | ~3.5* | ~50* | Piperidine methyl ester |

*Estimated based on structural analogs.

Biological Activity

N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, also known by its compound ID Y205-0896, is a synthetic compound with notable biological activity, particularly in the context of chemokine receptor modulation and potential therapeutic applications in inflammatory diseases. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Characteristics:

| Property | Description |

|---|---|

| Compound Name | This compound |

| Molecular Weight | 336.43 g/mol |

| Molecular Formula | C21H24N2O2 |

| LogP | 3.0195 |

| Polar Surface Area | 34.727 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound features a xanthene core, which is significant for its interaction with various biological targets, particularly chemokine receptors CCR1 and CCR3.

This compound acts primarily as an antagonist for the chemokine receptors CCR1 and CCR3. These receptors are crucial in mediating immune responses and inflammation. By inhibiting these receptors, the compound reduces the chemotaxis of immune cells to sites of inflammation, thereby potentially alleviating inflammatory conditions.

Binding Affinity

Research indicates that this compound exhibits high binding affinity to CCR1 and CCR3 receptors:

- IC50 for CCR1: Approximately 0.9 nM

- IC50 for CCR3: Approximately 5.8 nM

These values suggest that the compound is a potent antagonist, making it a valuable candidate for further pharmacological studies aimed at treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound in inhibiting chemotaxis induced by specific chemokines such as MIP-1α (for CCR1) and eotaxin (for CCR3). The compound's ability to block these pathways highlights its potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated the efficacy of this compound in various models of inflammation:

- Model of Chronic Inflammation: In a murine model of chronic inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

- Allergic Response Model: In models of allergic asthma, administration of the compound led to decreased eosinophil infiltration into lung tissue, suggesting a reduction in allergic responses mediated by chemokine signaling.

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that exhibit similar biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| UCB 35625 | Similar xanthene core | Antagonist for CCR3; antiarthritic activity |

| J 113863 | Isomeric form with similar groups | Antagonist for CCR3; HIV entry inhibition |

| 4-(Cyclooctenyl) derivative | Contains cyclooctenyl moiety | Potentially similar receptor interactions |

This comparison illustrates the unique receptor selectivity and therapeutic potential of this compound relative to other compounds.

Q & A

Basic: What are the common synthetic routes for N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves amide bond formation between 9H-xanthene-9-carboxylic acid derivatives and 1-ethylpiperidin-4-amine. Key steps include:

- Activation of the carboxyl group using reagents like thionyl chloride or carbodiimides to form reactive intermediates.

- Controlled temperature (80–100°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

- Reductive amination or catalytic hydrogenation for introducing the ethylpiperidinyl moiety, requiring precise stoichiometry and solvent selection (e.g., dry toluene or THF) .

Yield optimization relies on reaction time monitoring (6–12 hours) and purification via column chromatography or recrystallization.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., xanthene aromatic protons at δ 6.8–8.2 ppm) and the ethylpiperidinyl group (δ 1.2–2.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (exact mass: 364.1912 Da) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and bond angles, using programs like SHELXL for refinement .

- HPLC-PDA: Purity assessment with C18 columns and acetonitrile/water gradients (retention time: ~8–10 min) .

Advanced: How can researchers address contradictions in biological activity data across studies involving xanthene carboxamide derivatives?

- Meta-analysis: Compare IC₅₀ values under standardized assay conditions (e.g., pH, cell lines) to isolate variables .

- Structural analogs testing: Evaluate substituent effects (e.g., ethylpiperidinyl vs. phenyl groups) to identify pharmacophore contributions .

- Dose-response validation: Replicate studies with controlled concentrations (e.g., 0.1–100 µM) and orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Advanced: What strategies resolve crystallographic data ambiguities during structural refinement of xanthene-based compounds?

- Iterative refinement: Use SHELXL’s least-squares minimization to adjust thermal parameters and occupancy factors .

- Twinned data handling: Apply HKLF5 in SHELXL for twin-law corrections in cases of pseudo-merohedral twinning.

- Validation tools: Check R-factor convergence (<5% discrepancy) and Fo/Fc maps for missing electron density .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Receptor targeting: Acts as a scaffold for kinase inhibitors (e.g., EGFR mutants) due to its planar xanthene core and hydrogen-bonding capacity .

- Fluorescent probes: The xanthene moiety’s conjugation enables tracking cellular uptake via fluorescence microscopy .

- Neuropharmacology: Explored for modulating GPCRs (e.g., dopamine receptors) via piperidinyl interactions .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

- DFT calculations: Model transition states for amide hydrolysis or piperidinyl alkylation using Gaussian or ORCA .

- Molecular docking: Screen binding affinities to targets (e.g., COX-2) with AutoDock Vina, validating with SPR or ITC .

- Solvent effect simulations: COSMO-RS predicts solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) .

Basic: What are the key considerations in designing stability studies for xanthene carboxamide derivatives?

- Accelerated degradation: Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .

- Photostability: Use ICH Q1B guidelines with UV light (320–400 nm) to assess xanthene ring oxidation .

- pH-dependent hydrolysis: Test in buffers (pH 1–13) to identify labile bonds (e.g., amide cleavage at pH >10) .

Advanced: What analytical approaches differentiate isomeric byproducts formed during synthesis?

- Chiral HPLC: Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers .

- 2D NMR (COSY, NOESY): Detect spatial proximity of substituents (e.g., piperidinyl vs. xanthene protons) .

- Ion mobility spectrometry (IMS): Resolve isomers by collision cross-section differences .

Basic: What protocols are recommended for purifying this compound, and how do solvents impact efficiency?

- Flash chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to remove unreacted amine .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp: 180–185°C) .

- Solvent polarity: Low-polarity solvents (e.g., dichloromethane) improve solubility during centrifugal partitioning .

Advanced: How do steric/electronic effects of the 1-ethylpiperidin-4-yl group influence binding affinity?

- Steric hindrance: Bulky ethyl groups reduce off-target interactions (e.g., CYP450 enzymes), improving selectivity .

- Electron donation: Piperidinyl nitrogen enhances hydrogen bonding with catalytic lysine residues in kinases .

- SAR studies: Compare analogs (e.g., N-methylpiperidinyl vs. morpholinyl) using SPR or microscale thermophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.